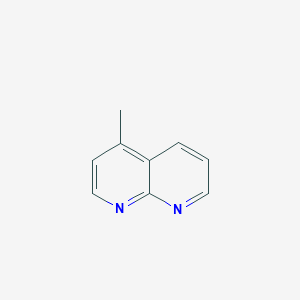

4-Methyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,8 Naphthyridine and Its Derivatives

Classical Cyclization Reactions in 1,8-Naphthyridine (B1210474) Synthesis

The construction of the 1,8-naphthyridine ring system has traditionally relied on several named reactions that involve the formation of a new pyridine (B92270) ring fused to a pre-existing pyridine ring. These methods typically start with 2-aminopyridine (B139424) derivatives and employ different strategies to achieve the desired cyclization.

Skraup Reaction and its Modifications

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted for the preparation of 1,8-naphthyridines. This reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. While the Skraup reaction on 2-aminopyridine was initially reported to be unsuccessful, later studies demonstrated its viability. sci-hub.sethieme-connect.de The choice of the oxidizing agent is crucial for the success of the reaction, with a mixture of nitrobenzenesulfonic acid and sulfuric acid ("sulfo-mix") providing better yields by minimizing side product formation. thieme-connect.dersc.org This modified procedure has been used to prepare various mono-, di-, and trialkyl-substituted 1,8-naphthyridines, although often in low to moderate yields. thieme-connect.de The electron-deficient nature of the pyridine ring compared to the benzene (B151609) ring makes the electrophilic ring closure less facile in naphthyridine synthesis. thieme-connect.de

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2-Aminopyridine | Glycerol | "Sulfo-mix", H₂O, 150°C, 5h | 1,8-Naphthyridine | 30% thieme-connect.de |

| 4-Aminopyridine | Glycerol | "Sulfo-mix", H₂O, 150°C, 5h | 1,6-Naphthyridine | 40% rsc.org |

| Methylpyridin-2-amines | Glycerol, But-2-enal, 2-Methylpropenal, or Methyl vinyl ketone | "Sulfo-mix" | Mono-, di-, and trimethyl-substituted 1,8-naphthyridines | 1-18% thieme-connect.de |

Doebner and Doebner-Miller Reactions

The Doebner reaction, which typically involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid, has been investigated for the synthesis of 1,8-naphthyridine-4-carboxylic acids. However, the reaction with 2-aminopyridine, benzaldehyde (B42025), and pyruvic acid was found to yield an uncyclized condensation product rather than the expected 1,8-naphthyridine. researchgate.net The formation of 1,8-naphthyridines through the Doebner reaction is possible when using 2-aminopyridines with strong electron-releasing groups at the 6-position, such as an amino or hydroxy group. oregonstate.edu These substituents activate the C-3 position of the pyridine ring, facilitating the desired cyclization. oregonstate.edu The Doebner-Miller reaction, a variation using α,β-unsaturated carbonyl compounds, has also been explored for quinoline synthesis and can be conceptually applied to naphthyridines. iipseries.org

Knorr Synthesis and Conrad-Limpach Reactions

The Knorr and Conrad-Limpach reactions are important methods for the synthesis of quinolones and can be applied to the preparation of naphthyridinones. These reactions involve the condensation of an aminopyridine with a β-ketoester. The Conrad-Limpach reaction typically involves the thermal condensation of an aromatic amine with a β-ketoester, followed by cyclization of the intermediate Schiff base. mdpi.com The reaction of 2,6-diaminopyridine (B39239) with ethyl acetoacetate (B1235776) under Conrad-Limpach conditions was initially reported to yield 2-methyl-4-hydroxy-7-amino-1,8-naphthyridine, but was later corrected to be the "Knorr-type" product, 2-hydroxy-4-methyl-7-amino-1,8-naphthyridine. sci-hub.se The formation of different naphthyridinone isomers can be controlled by the reaction conditions.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2,6-Diaminopyridine | Ethyl acetoacetate | Conrad-Limpach conditions | 2-Hydroxy-4-methyl-7-amino-1,8-naphthyridine sci-hub.se |

| 6-Substituted-2-aminopyridines | β-Keto esters | Acid catalysis, heating 100-140°C | 2- and 4-naphthyridinone intermediates |

Combes Synthesis

The Combes synthesis provides a route to 2,7-disubstituted 1,8-naphthyridines through the acid-catalyzed condensation of a 2,6-diaminopyridine with a 1,3-diketone. This method is particularly useful for installing amino groups at the 2- and 7-positions of the 1,8-naphthyridine core. The reaction is often carried out in the presence of polyphosphoric acid (PPA).

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used and effective method for constructing the 1,8-naphthyridine skeleton. smolecule.com This reaction involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization of the resulting intermediate. smolecule.comd-nb.info The cyclization is typically carried out at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether. smolecule.com This method has been successfully used to synthesize various substituted 1,8-naphthyridin-4(1H)-ones. For instance, the reaction of 2-aminopyridine with EMME, followed by cyclization, yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aminopyridine ring. d-nb.info

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Thermal cyclization in diphenyl ether | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

| 6-Substituted-2-aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Thermal cyclization at ~250°C in diphenyl ether | Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate smolecule.com |

Friedländer Reaction and its Modifications

The Friedländer synthesis is one of the most versatile and widely employed methods for the preparation of 1,8-naphthyridines. researchgate.netnih.gov This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov The reaction can be catalyzed by either acids or bases. tandfonline.comconnectjournals.com Numerous modifications to the classical Friedländer reaction have been developed to improve yields and expand its scope. These include the use of various catalysts such as potassium hydroxide (B78521), sci-hub.seresearchgate.net sulfamic acid, researchgate.net ionic liquids, nih.govnih.gov and cerium(III) chloride heptahydrate under solvent-free conditions. connectjournals.com These modified procedures often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields. connectjournals.comnih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) in the presence of choline (B1196258) hydroxide in water has been reported to produce 2-methyl-1,8-naphthyridine in excellent yield. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| 2-Aminopyridine-3-carbaldehyde | 3-Acetylpentane-2,4-dione | Potassium hydroxide, Ethanol (B145695) | 1,8-Naphthyridine and 2-Methyl-1,8-naphthyridine sci-hub.seresearchgate.net | - |

| 2-Aminonicotinaldehyde | Active methylene (B1212753) compounds | Sulfamic acid, Solvent-free, Microwave irradiation | 1,8-Naphthyridines | Excellent researchgate.net |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid), 80°C, 24h | 2,3-Diphenyl-1,8-naphthyridine | - nih.gov |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H₂O, 50°C, 6h | 2-Methyl-1,8-naphthyridine | 99% nih.govacs.org |

| 2-Aminonicotinaldehyde | Carbonyl compounds | CeCl₃·7H₂O, Solvent-free grinding, RT | Substituted 1,8-naphthyridines | High connectjournals.com |

Contemporary Synthetic Strategies

Modern organic synthesis has seen a shift towards methods that offer higher yields, shorter reaction times, and greater molecular diversity. The synthesis of the 4-methyl-1,8-naphthyridine core and its functionalized derivatives has benefited significantly from these advancements.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rasayanjournal.co.in In the context of 1,8-naphthyridine synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. tsijournals.comresearchgate.net

A notable application of this technology is the one-pot synthesis of 1,8-naphthyridines from 2-aminopyridine and carbonyl compounds containing an α-methylene group, catalyzed by a solid-phase acid catalyst like anhydrous aluminum chloride. tsijournals.com This method is advantageous due to the use of inexpensive starting materials and the formation of cleaner products. tsijournals.com Under microwave irradiation, reaction times can be shortened from several hours to just a few minutes, with significantly higher yields. tsijournals.com

For example, the reaction of 2-aminopyridine with ethylacetoacetate in the presence of AlCl₃ under microwave conditions affords 2-hydroxy-4-methyl-1,8-naphthyridines in high yields. tsijournals.com Similarly, microwave-assisted synthesis has been successfully employed for the preparation of 4-azetidinone derivatives of 1,8-naphthyridine. rasayanjournal.co.in

Table 1: Comparison of Thermal vs. Microwave-Assisted Synthesis of 1,8-Naphthyridines

| Reaction | Method | Catalyst | Time | Yield |

|---|---|---|---|---|

| 2-aminopyridine + ethylacetoacetate | Thermal | AlCl₃ | 8-9 hrs | 88-90% |

| 2-aminopyridine + ethylacetoacetate | Microwave | AlCl₃ | 5-6 min | Quantitative |

| 2-aminopyridine + crotonaldehyde | Thermal | AlCl₃ | 8-9 hrs | 65-70% |

| 2-aminopyridine + crotonaldehyde | Microwave | AlCl₃ | 5-6 min | Quantitative |

Multicomponent Reactions for Polyfunctionalized Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs are particularly valuable for generating libraries of structurally diverse compounds for biological screening.

A three-component condensation reaction involving substituted 2-aminopyridines, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and various aldehydes has been developed for the synthesis of substituted 1,8-naphthyridine derivatives. organic-chemistry.org This reaction can be catalyzed by Lewis acids such as N-bromosulfonamides under mild, room temperature conditions, offering good to high yields. organic-chemistry.org Another example involves the one-pot, four-component reaction of 3-(cyanoacetyl)indole, benzaldehyde derivatives, 3-acetylpyridine, and ammonium (B1175870) acetate (B1210297) to produce 2-(indol-3-yl)pyridine derivatives. nih.gov

These MCRs provide a straightforward and atom-economical route to polyfunctionalized 1,8-naphthyridine derivatives, which are of significant interest in medicinal chemistry. organic-chemistry.orgmdpi.com

Cross-Coupling Reactions for Naphthyridine Scaffolds

Palladium- and cobalt-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1,8-naphthyridine scaffold. niscpr.res.inacs.org These reactions allow for the introduction of a wide array of substituents onto a pre-formed naphthyridine core, typically starting from a halogenated precursor.

Commonly employed cross-coupling reactions include:

Cobalt-catalyzed cross-couplings have also proven effective for the functionalization of halogenated naphthyridines with both alkyl- and arylmagnesium halides, as well as arylzinc halides. acs.org These reactions often exhibit broad scope and can be performed under relatively mild conditions. acs.org A functional 1,8-naphthyridine copper(I) complex has also been shown to catalyze the N-arylation of imidazoles with aryl halides. niscpr.res.in

Functionalization through Imination and Subsequent Reactions

The reactivity of amino groups on the 1,8-naphthyridine ring can be exploited for further functionalization. For instance, 2-methyl-7-amino-1,8-naphthyridin-4-ol can react with various aldehydes to form Schiff bases (imines). rasayanjournal.co.in These intermediates can then undergo cyclization reactions, such as the formation of 4-azetidinone derivatives upon reaction with chloroacetyl chloride under microwave irradiation. rasayanjournal.co.in

This approach allows for the introduction of diverse substituents at the 7-position of the 1,8-naphthyridine core, leading to a wide range of derivatives with potential biological activities.

Synthetic Routes via Aminopyridines and Carbonyl Compounds

The Friedländer annulation is a classical and widely used method for the synthesis of quinolines and, by extension, naphthyridines. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. semanticscholar.org

In the context of 1,8-naphthyridines, 2-aminopyridine derivatives are key starting materials. semanticscholar.orgresearchgate.net The condensation of 2-aminopyridine with β-dicarbonyl compounds or their equivalents is a common strategy. tsijournals.com For example, the reaction of 2-aminopyridine with ethyl acetoacetate can lead to the formation of 2-hydroxy-4-methyl-1,8-naphthyridine. tsijournals.com Similarly, condensation with other active methylene compounds can yield a variety of substituted 1,8-naphthyridines. clockss.org

The regioselectivity of the annelation reaction can sometimes be controlled by the reaction conditions, allowing for the synthesis of specific isomers. clockss.org

Specific Synthesis of this compound-3-carbonitrile

The synthesis of specifically substituted 1,8-naphthyridines, such as those containing a carbonitrile group, is of interest for developing new therapeutic agents. rsc.orgrsc.org A multi-step synthetic route has been developed to produce 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives. rsc.orgrsc.org

This synthesis may involve the initial construction of a substituted 1,8-naphthyridine ring followed by the introduction or modification of the carbonitrile functionality. For example, a synthetic scheme might start with the reaction of 2-aminonicotinaldehyde with a suitable active methylene nitrile to form the core structure. Subsequent functionalization at other positions can be achieved through various reactions, including nucleophilic substitution and coupling reactions. rsc.orgrsc.org

Regioselective Synthesis and Functional Group Tolerance

Regioselective synthesis is crucial in the preparation of substituted 1,8-naphthyridines to ensure the correct placement of functional groups, which is often essential for their biological activity.

A common and versatile method for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation , which involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent. The regioselectivity of this reaction can be controlled by the choice of reactants and reaction conditions. For instance, the reaction of 2-aminonicotinaldehyde with ketones containing an α-methyl group can lead to the formation of 2-substituted 1,8-naphthyridines. nih.govorganic-chemistry.org However, traditional Friedländer reactions often require harsh conditions, which can limit their functional group tolerance. beilstein-journals.orgbeilstein-journals.org

To address these limitations, milder and more efficient methods have been developed. For example, a catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol provides a highly regioselective and efficient route to functionalized beilstein-journals.orgnih.govnaphthyridine derivatives. rsc.org This method is noted for its short reaction times and practical simplicity. rsc.org

Another approach involves the use of organometallic reagents. The regioselective metalation of 4-arylated naphthyridines using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the introduction of various electrophiles at specific positions. researchgate.net This technique demonstrates good functional group tolerance, enabling the synthesis of a broad range of substituted naphthyridines. uni-rostock.deresearchgate.net For example, direct ring metalation of 4-bromobenzo[c] uni-rostock.dersc.orgnaphthyridine at C-5 with TMPMgCl∙LiCl has been achieved with high regioselectivity. nih.gov

The functional group tolerance of these synthetic methods is a critical consideration. Modern synthetic protocols aim to be compatible with a wide array of functional groups, avoiding the need for extensive protecting group strategies. For instance, some silver triflate-catalyzed one-pot tandem reactions for the synthesis of benzo[b]pyrazolo[5,1-f] nih.govtandfonline.comnaphthyridines proceed with good functional group tolerance under mild conditions. uni-rostock.de

Table 1: Comparison of Regioselective Synthetic Methods for 1,8-Naphthyridine Derivatives

| Method | Key Features | Functional Group Tolerance | Reference |

| Friedländer Annulation | Condensation of 2-aminopyridines with β-dicarbonyl compounds | Can be limited by harsh conditions | organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org |

| Three-Component Domino Reaction | Catalyst-free, uses glutaraldehyde, malononitrile, and β-ketoamides | High | rsc.org |

| Organometallic Metalation | Regioselective functionalization using reagents like TMPMgCl·LiCl | Good | researchgate.netnih.gov |

| Silver Triflate-Catalyzed Tandem Reaction | One-pot synthesis of fused naphthyridine systems | Good | uni-rostock.de |

Strategies for Introducing and Modifying the Methyl Group at Position 4

The introduction of a methyl group at the 4-position of the 1,8-naphthyridine ring is a key synthetic step in obtaining this compound.

One of the most direct methods for introducing a methyl group is through the Friedländer synthesis , where a suitably chosen ketone precursor already contains the methyl group that will become the C4-methyl group of the final product. For example, reacting 2-aminonicotinaldehyde with a ketone bearing a methyl group adjacent to the carbonyl can yield the corresponding this compound derivative.

Another strategy involves the direct C-H methylation of a pre-formed 1,8-naphthyridine ring. Transition metal-free methods have been developed for the α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.org This approach is highly chemoselective and demonstrates good functional group tolerance. rsc.org Rhodium-catalyzed C-H methylation has also been reported, using acetic acid as the methyl source in some instances. rsc.org

Once introduced, the methyl group at position 4 can be further modified to introduce other functional groups. For instance, oxidation of the methyl group can lead to the formation of a carboxylic acid or an aldehyde, which can then serve as a handle for further synthetic transformations. For example, 4-chloro-5-methylbenzo[c] uni-rostock.dersc.orgnaphthyridine was oxidized at the methyl group to yield an aldehyde, which was subsequently modified. nih.gov

Table 2: Strategies for Introduction and Modification of the C4-Methyl Group

| Strategy | Description | Reagents/Conditions | Reference |

| Friedländer Synthesis | Incorporation of the methyl group from the ketone starting material | 2-aminonicotinaldehyde, methyl-substituted ketone | nih.govorganic-chemistry.org |

| Direct C-H Methylation | Introduction of a methyl group onto the pre-formed naphthyridine ring | DMSO (transition metal-free); Acetic acid (Rh-catalyzed) | rsc.orgrsc.org |

| Oxidation of Methyl Group | Conversion of the methyl group to other functional groups | Oxidizing agents (e.g., for conversion to aldehyde) | nih.gov |

Yield Optimization and Reaction Condition Analysis

Optimizing reaction yields and analyzing reaction conditions are critical for the practical and large-scale synthesis of this compound and its derivatives.

Several factors can influence the yield of the Friedländer reaction, including the catalyst, solvent, temperature, and reaction time. For the synthesis of 2-methyl-1,8-naphthyridine, a study revisited the Friedländer reaction and optimized conditions using choline hydroxide (ChOH) as a catalyst in water. nih.govacs.org They found that 1 mol% ChOH in water at 50 °C gave an excellent yield of 99%. nih.gov The same reaction at room temperature yielded 90%. nih.gov This highlights the significant impact of both the catalyst and solvent on the reaction's efficiency. nih.govacs.org

In another example, the synthesis of 2-phenylbenzo[b] beilstein-journals.orgnih.govnaphthyridin-4(1H)-ones was optimized by varying the catalyst, base, solvent, and temperature. uni-rostock.de The use of Pd(PPh3)4 as a catalyst with K2CO3 as a base in DMF at 120 °C was found to be essential for achieving good yields. uni-rostock.de Without the catalyst, the reaction took longer and resulted in a significantly lower yield. uni-rostock.de

The use of ultrasound irradiation has also been explored to improve reaction rates and yields. kau.edu.sasemanticscholar.org In the synthesis of various 1,8-naphthyridine derivatives, reactions carried out under ultrasonic irradiation showed a marked improvement in both reaction time and product yield compared to classical methods. semanticscholar.org

Table 3: Yield Optimization Data for Selected Syntheses

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

| 2-Methyl-1,8-naphthyridine | 2-aminonicotinaldehyde, acetone | 1 mol% ChOH, H₂O, 50 °C | 99% | nih.gov |

| 2-Methyl-1,8-naphthyridine | 2-aminonicotinaldehyde, acetone | 1 mol% ChOH, H₂O, rt | 90% | nih.gov |

| 2-Phenylbenzo[b] beilstein-journals.orgnih.govnaphthyridin-4(1H)-one | - | Pd(PPh₃)₄, K₂CO₃, DMF, 120 °C | Good | uni-rostock.de |

| 2-Phenylbenzo[b] beilstein-journals.orgnih.govnaphthyridin-4(1H)-one | - | No catalyst, K₂CO₃, DMF, 120 °C | 23% | uni-rostock.de |

| Various 1,8-naphthyridine derivatives | - | Ultrasound irradiation | Improved yields and shorter reaction times | semanticscholar.org |

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1,8 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-methyl-1,8-naphthyridine derivatives in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the substitution pattern and stereochemistry. lew.ro

Proton NMR (¹H NMR) provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. For the this compound scaffold, the aromatic protons typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the heterocyclic aromatic rings. The methyl protons appear as a singlet in the upfield region (δ 2.5–3.0 ppm). chemicalbook.com

The chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton. For instance, protons on the pyridine (B92270) rings exhibit characteristic ortho, meta, and para couplings, which helps in determining their relative positions. lew.ro

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| This compound chemicalbook.com | H-2 | 8.98 | dd | 4.2, 1.8 |

| H-7 | 8.50 | dd | 8.2, 1.8 | |

| H-3 | 7.32 | d | 4.2 | |

| H-5 | 7.25 | d | 8.2 | |

| H-6 | 7.10 | t | 8.2 | |

| 4-CH₃ | 2.65 | s | - | |

| 2-Amino-7-methyl-1,8-naphthyridine rsc.org | H-3 | 7.83 | d | 3.8 |

| H-4 | 7.82 | d | 3.8 | |

| H-6 | 7.11 | d | 8.0 | |

| H-5 | 6.74 | d | 8.0 | |

| NH₂ | 5.01 | d | 86.9 | |

| 7-CH₃ | 2.69 | s | - |

Note: Data is compiled from literature and may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The signals for the sp²-hybridized carbons of the naphthyridine rings typically appear in the δ 110–165 ppm range. Quaternary carbons, such as C-4, C-8a, and C-4a, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methyl carbon (4-CH₃) resonates at a much higher field, typically around δ 20-25 ppm. rsc.orgresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Methyl-1,8-naphthyridine

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Amino-7-methyl-1,8-naphthyridine rsc.org | C-2 | 162.2 |

| C-8a | 159.3 | |

| C-7 | 159.2 | |

| C-4a | 156.2 | |

| C-4 | 138.0 | |

| C-6 | 136.1 | |

| C-5 | 118.9 | |

| C-3 | 115.3 | |

| C-8 | 111.3 | |

| C-1 | 111.2 | |

| 7-CH₃ | 25.4 |

Note: Data is compiled from literature and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of complex structures. lew.ro

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the same ring, for example, between H-2 and H-3, and between H-5, H-6, and H-7, confirming their connectivity. lew.ro

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at δ 2.65 ppm would correlate with the carbon signal around δ 20-25 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly vital for assigning quaternary carbons and for linking different fragments of the molecule. For instance, the protons of the 4-methyl group (¹H at ~δ 2.65 ppm) would show correlations to C-3, C-4, and C-4a, unequivocally establishing the position of the methyl group on the naphthyridine framework. lew.ro

Nitrogen-15 NMR is a specialized technique that directly probes the nitrogen atoms in the molecule. The chemical shifts of ¹⁵N are highly sensitive to the electronic environment, hybridization, and protonation state of the nitrogen atoms. In the 1,8-naphthyridine (B1210474) ring, the two nitrogen atoms (N-1 and N-8) are in distinct pyridine-like environments, which would result in different ¹⁵N chemical shifts. This technique is particularly useful for studying tautomerism, protonation equilibria, and metal coordination. For example, in a study of 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine, the labeled amino group nitrogen was observed at a chemical shift of δ 84.0 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental formula of a compound. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed for 1,8-naphthyridine derivatives, as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.netniscpr.res.in

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized derivative and distinguishing it from potential isomers. For example, ESI-MS analysis of a synthesized 1,8-naphthyridine derivative showed a signal at m/z 348.1, corresponding to the [M+H]⁺ ion, confirming its molecular weight. niscpr.res.in

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a this compound derivative displays a series of characteristic absorption bands that confirm the presence of the core structure and any substituents. nih.gov

Key vibrational modes include:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

C=C and C=N ring stretching: These vibrations of the aromatic naphthyridine core appear as a series of sharp, medium-to-strong bands in the 1650–1400 cm⁻¹ region.

Aliphatic C-H stretching: The methyl group gives rise to symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds are found in the 1450–650 cm⁻¹ region, which is often referred to as the fingerprint region. researchgate.networldscientific.com

Table 3: General FT-IR Absorption Regions for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | Medium |

| C=N Ring Stretch | 1650 - 1550 | Strong-Medium |

| C=C Ring Stretch | 1600 - 1400 | Strong-Medium |

| C-H Bending (Methyl) | 1460 - 1370 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 650 | Strong |

Note: The exact positions of the peaks can be influenced by substitution and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the solid-state structure of crystalline compounds at an atomic level. mdpi.com This powerful analytical method provides precise information regarding the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of materials. mdpi.comnih.gov The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, leading to a detailed three-dimensional structural model. mdpi.com

In the study of 1,8-naphthyridine derivatives, SCXRD has been employed to confirm molecular structures and understand their packing in the solid state. For instance, the crystal structure of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, compound ANC-5, was determined to provide a deeper understanding of its molecular arrangement. nih.govrsc.org Crystals suitable for analysis were grown, and measurements were performed using a diffractometer with Cu Kα radiation. nih.gov The resulting data confirmed the chemical formula as C₂₁H₁₉FN₆O and revealed that the compound crystallizes in the triclinic crystal system. nih.gov The detailed crystallographic data provides definitive proof of the compound's constitution and conformation. nih.gov

Table 1: Crystallographic Data for 1,8-Naphthyridine Derivative ANC-5 nih.gov

| Parameter | Value |

|---|---|

| Compound Name | ANC-5 |

| Chemical Formula | C₂₁H₁₉FN₆O |

| Crystal System | Triclinic |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature | 126 K |

| Data Acquisition | Rigaku XtaLAB P200 diffractometer |

| Software | CrysAlisPro |

| Deposition Number | CCDC 2342616 |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of newly synthesized compounds. nih.govrsc.org The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

For various series of synthesized 1,8-naphthyridine derivatives, elemental analysis has been routinely used to confirm that the desired molecular structures were obtained. researchgate.netresearchgate.net This analysis serves as a critical checkpoint in the characterization process, complementing spectroscopic data to provide a comprehensive validation of a compound's identity. nih.govrsc.org

Table 2: Elemental Analysis Data for Selected 1,8-Naphthyridine Derivatives researchgate.netresearchgate.net

| Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|

| C₁₆H₁₂N₂O₂ researchgate.net | Calculated | 72.72 | 4.58 | 10.60 |

| Found | 72.75 | 4.23 | 10.27 | |

| C₁₇H₁₀N₄O researchgate.net | Calculated | 62.68 | 4.51 | 20.88 |

| Found | 62.81 | 4.60 | 20.73 | |

| C₂₀H₁₁N₅O researchgate.net | Calculated | 67.03 | 3.94 | 15.63 |

| Found | 67.29 | 3.78 | 15.57 | |

| C₁₇H₁₀N₄S researchgate.net | Calculated | 66.20 | 3.47 | 19.30 |

Thermal Analysis Techniques in Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as they change with temperature. These methods are valuable for characterizing the thermal stability, decomposition profile, and phase behavior of this compound derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA curve provides information about the thermal stability of a compound, identifying the temperature at which it begins to decompose. researchgate.net For novel 1,8-naphthyridine derivatives, TGA can determine the upper-temperature limit of their stability and reveal the presence of any volatile components or residual solvents. The analysis can also indicate the amount of nonvolatile residue left after decomposition. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. The resulting thermogram can precisely determine the melting point of a crystalline compound, which is a key indicator of its purity. Furthermore, DSC can identify polymorphism, where a compound can exist in different crystal forms, each with a distinct melting point and thermal profile.

For this compound derivatives, these thermal analysis techniques provide critical data on their stability and purity, which is essential for their potential application and further study.

Reactivity and Chemical Transformations of 4 Methyl 1,8 Naphthyridine

Electrophilic Substitution Reactions on the Naphthyridine Ring

The 1,8-naphthyridine (B1210474) nucleus is generally deactivated towards electrophilic aromatic substitution. The two nitrogen atoms exert a strong electron-withdrawing effect on the ring system, reducing the electron density of the carbon atoms and making them less susceptible to attack by electrophiles. This deactivating effect is analogous to that seen in other diazine systems like quinoline (B57606). nih.gov

Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation, which proceed readily with electron-rich aromatic compounds, are challenging to perform on the 1,8-naphthyridine core. Forcing conditions are typically required, often leading to low yields and a mixture of products.

The regioselectivity of any potential electrophilic attack is influenced by both the deactivating nitrogen atoms and the activating methyl group. Electron-donating alkyl groups, like the methyl group at C4, are typically ortho- and para-directing and activating for electrophilic substitution. libretexts.org However, in the 1,8-naphthyridine system, the powerful deactivating effect of the nitrogens dominates. If substitution were to occur, it would likely be directed to positions least deactivated by the nitrogen atoms, with some influence from the methyl group.

| Factor | Influence on Electrophilic Substitution |

| Two Nitrogen Atoms | Strongly deactivating; withdraw electron density from the ring. |

| Methyl Group (C4) | Weakly activating; directs ortho and para (positions 3 and 5). |

| Overall Reactivity | The ring is highly deactivated, making reactions difficult. |

Nucleophilic Substitution Reactions and their Regioselectivity

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,8-naphthyridine ring makes it highly susceptible to nucleophilic substitution, particularly when a good leaving group, such as a halogen, is present at an activated position. The positions ortho and para to the nitrogen atoms (C2, C4, C5, and C7) are the most activated sites for nucleophilic attack.

In derivatives of 4-methyl-1,8-naphthyridine, a leaving group at the C2 or C7 position is readily displaced by a variety of nucleophiles. The regioselectivity of these reactions can be highly dependent on the nature of the nucleophile and the specific reaction conditions. For instance, in related benzo[c] niscpr.res.inmdpi.comnaphthyridine systems, it has been observed that different nucleophiles preferentially attack different positions. researchgate.net Anilines and thiols may react at one site, while alkoxides and alkylamines favor another. researchgate.net

Common nucleophilic substitution reactions include:

Amination: Displacement of a halide with ammonia (B1221849) or primary/secondary amines to yield amino-naphthyridines.

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides to introduce ether or hydroxyl functionalities.

Thiolation: Substitution with thiolates to form thioethers.

For example, 2-chloro-4-methyl-1,8-naphthyridine (B8691811) can react with various amines to produce a range of 2-amino-4-methyl-1,8-naphthyridine derivatives, which are valuable precursors for pharmacologically active compounds. nih.gov

Oxidation and Reduction Processes of the Naphthyridine System

The 1,8-naphthyridine system can undergo both oxidation and reduction reactions. The nitrogen atoms are susceptible to oxidation, while the aromatic ring can be reduced.

Oxidation:

N-Oxidation: The lone pair of electrons on the nitrogen atoms can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form N-oxides. This transformation alters the electronic properties of the ring, potentially facilitating other reactions.

Ring Oxidation: Strong oxidizing agents under harsh conditions can lead to degradation of the ring system. However, the system is generally stable to mild oxidation. Some derivatives have been shown to undergo one-electron oxidation processes. niscpr.res.in

Reduction:

Catalytic Hydrogenation: The aromatic naphthyridine ring can be partially or fully reduced using catalytic hydrogenation with catalysts like palladium, platinum, or nickel. Depending on the conditions (pressure, temperature, catalyst), this can yield dihydro- or tetrahydronaphthyridine derivatives.

Dissolving Metal Reduction: Reactions using metals like sodium in liquid ammonia can also be employed to reduce the ring system.

These reduction processes are crucial for creating saturated heterocyclic scaffolds used in medicinal chemistry.

Modification of Side Chains and Functional Groups (e.g., carbonitrile, carboxylic acid)

Functional groups attached to the this compound core can be chemically transformed to create a diverse array of derivatives. Groups such as nitriles and carboxylic acids are particularly versatile.

Carbonitrile Group: A carbonitrile (cyano) group, for instance at the C3 position, is a valuable synthetic handle. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.

Reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Reacted with organometallic reagents to form ketones. Recent studies have focused on synthesizing 1,8-naphthyridine-3-carbonitrile (B1524053) analogues and performing further reactions on the nitrile and other parts of the molecule. nih.gov

Carboxylic Acid Group: A carboxylic acid group, which can be synthesized via methods like the Pfitzinger reaction, is another key functional group. researchgate.net It allows for:

Esterification by reacting with alcohols under acidic conditions.

Amide Formation through coupling with amines using activating agents like EDC·HCl. nih.gov

These modifications are fundamental in drug discovery for tuning properties such as solubility, binding affinity, and bioavailability.

Cross-Coupling Reactions (e.g., C-C bond formation)

Palladium- and other transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize the 1,8-naphthyridine scaffold. researchgate.netresearchgate.net For these reactions to proceed, a halogenated (chloro, bromo, or iodo) or triflated naphthyridine precursor is typically required.

Cobalt-catalyzed cross-coupling reactions have proven effective for the functionalization of various halogenated naphthyridines. nih.gov These reactions allow for the coupling of alkyl and aryl organometallic reagents (Grignard or organozinc) with chloronaphthyridines, providing a pathway to polyfunctionalized derivatives. nih.gov For example, a 2-chloro-4-methyl-1,8-naphthyridine could undergo a Suzuki coupling with an arylboronic acid or a Negishi coupling with an organozinc reagent to install an aryl group at the C2 position.

The choice of catalyst and reaction conditions can allow for regioselective functionalization. In a di-halogenated naphthyridine, it is possible to selectively react one halogen over the other by using different catalytic systems (e.g., palladium vs. cobalt), enabling stepwise introduction of different substituents. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Bond Formed |

| Suzuki | Boronic acid/ester | Palladium | C-C |

| Negishi | Organozinc | Palladium, Nickel, Cobalt | C-C |

| Stille | Organotin | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Buchwald-Hartwig | Amine | Palladium | C-N |

Reactions at the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the C4 position is activated by the adjacent electron-withdrawing naphthyridine ring, making its protons acidic and susceptible to a variety of chemical transformations.

Deprotonation and Condensation: The methyl protons can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with electrophiles, such as aldehydes and ketones, in condensation reactions. niscpr.res.in This reactivity is fundamental for elongating the side chain.

Oxidation: The methyl group can be oxidized to other functional groups. For instance, oxidation can convert the methyl group into a formyl (aldehyde) group, which can then be further oxidized to a carboxylic acid. nih.gov

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS), can introduce one or more halogen atoms onto the methyl group, forming a halomethyl or dihalomethyl derivative. These halogenated intermediates are versatile precursors for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Direct C-H Functionalization: Methods have been developed for the direct methylation of C-H bonds on the 1,8-naphthyridine ring using reagents like dimethyl sulfoxide (B87167) (DMSO) as a methyl source, highlighting the reactivity of the C-H bonds on the heterocyclic core. researchgate.netrsc.org This principle underscores the inherent reactivity of the methyl group's C-H bonds for other transformations.

Computational Studies and Structure Activity Relationship Sar of 4 Methyl 1,8 Naphthyridine Derivatives

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target receptor at the molecular level. For 1,8-naphthyridine (B1210474) derivatives, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action.

Research has shown that 1,8-naphthyridine derivatives can bind to various receptors. For instance, studies on novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives revealed their potential to interact with the active site of topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. researchgate.net Docking simulations of these compounds into the topoisomerase II crystal structure (PDB ID: 4FM9) have demonstrated favorable binding energies and the formation of multiple hydrogen bonds with amino acid residues and DNA segments, suggesting a mechanism of action involving DNA intercalation. researchgate.net

In another study, a series of 1,8-naphthyridine derivatives were investigated as potential anti-breast cancer agents by docking them into the human estrogen receptor (PDB ID: 1ERR). researchgate.net Many of these compounds, including some with methyl substitutions on the naphthyridine ring, exhibited better binding energies than the standard drug, Tamoxifen. researchgate.net For example, specific derivatives showed strong interactions within the receptor's binding pocket, highlighting the scaffold's potential in developing new anticancer therapies. researchgate.net

Similarly, in the context of anti-mycobacterial research, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were docked into the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 4TZK). rsc.org The docking scores indicated strong binding affinities, with the most active compounds forming key hydrogen bonds and aromatic interactions with residues like TYR-158 and PRO-156. rsc.org These computational findings provide a structural basis for the observed biological activity and guide the synthesis of new, more potent inhibitors.

Table 1: Examples of Molecular Docking Studies on 1,8-Naphthyridine Derivatives

| Derivative Series | Biological Target (PDB ID) | Key Findings | Reference |

|---|---|---|---|

| 2,7-Dimethyl-1,8-naphthyridines | Topoisomerase II (4FM9) | Strong binding energy; interactions with protein and DNA, suggesting DNA intercalation. | researchgate.net |

| Substituted 1,8-naphthyridines | Human Estrogen Receptor (1ERR) | Better binding energies compared to Tamoxifen, indicating potential as anti-breast cancer agents. | researchgate.net |

| 1,8-Naphthyridine-3-carbonitriles | Enoyl-ACP Reductase (InhA) (4TZK) | High docking scores with hydrogen bonding to key residues, explaining anti-mycobacterial activity. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. insilico.eu These models are crucial for predicting the activity of new compounds and optimizing lead structures.

Another study combined cytotoxicity evaluations of novel 1,8-naphthyridine derivatives with QSAR analysis and molecular modeling. researchgate.net The research aimed to identify key molecular descriptors that correlate with the observed cytotoxic effects against various cancer cell lines. researchgate.net Such models help in understanding which structural features—be they steric, electronic, or lipophilic—are most important for biological activity, thereby guiding the synthesis of more effective compounds. researchgate.net

In Silico Prediction of Biological Activities (e.g., ADME, toxicity, drug-likeness)

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and an acceptable toxicity profile. In silico tools are invaluable for predicting these properties early in the drug discovery process, saving time and resources. rfppl.co.innih.gov

Web-based platforms like SwissADME and pkCSM are frequently used to evaluate the pharmacokinetic properties of 1,8-naphthyridine derivatives. nih.govuq.edu.au These tools predict a range of parameters, including:

Drug-likeness: Based on rules like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Studies on various 1,8-naphthyridine series have shown that many derivatives comply with these rules, indicating good potential for oral bioavailability. researchgate.netrfppl.co.in

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability help to estimate how well a compound will be absorbed from the gut.

Distribution: Parameters like blood-brain barrier (BBB) penetration are predicted to determine if a compound can reach targets within the central nervous system.

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is a key prediction, as inhibition can lead to adverse drug-drug interactions. researchgate.net

Toxicity: Predictions for properties such as hepatotoxicity and carcinogenicity are crucial for early safety assessment. rfppl.co.inresearchgate.net

For example, in silico ADMET predictions for anti-mycobacterial 1,8-naphthyridine derivatives indicated that the most promising compounds were non-toxic to normal human cells, further supporting their potential for development. rsc.orgrsc.org

Table 2: Common In Silico ADMET Parameters Predicted for 1,8-Naphthyridine Derivatives

| ADMET Category | Predicted Parameter | Importance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral absorption efficiency. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Assesses risk of drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate of drug removal from the body. |

| Toxicity | Hepatotoxicity, Carcinogenicity | Provides early warning of potential safety issues. |

Theoretical Tautomeric Studies

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, can significantly impact a molecule's biological activity and physicochemical properties. Computational quantum chemistry methods are powerful tools for studying the relative stabilities of different tautomeric forms. scispace.com

While specific studies focusing solely on 4-Methyl-1,8-naphthyridine were not prominently found, theoretical investigations into related heterocyclic systems provide valuable insights. For example, computational studies on hydroxy-substituted quinolines and naphthyridines have explored the equilibrium between enol-azo and keto-hydrazone tautomers. beilstein-journals.org Such studies typically use Density Functional Theory (DFT) to calculate the energies of different tautomers in the gas phase and in various solvents, revealing which form is most stable under different conditions. scielo.brresearchgate.net Understanding the predominant tautomeric form is essential, as it determines the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological receptors.

Investigation of Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate a wide range of molecular properties that help to characterize the electronic structure and reactivity of this compound derivatives. nih.gov These properties, often called quantum chemical descriptors, include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netyu.edu.jo

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties can be derived:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. yu.edu.jo

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. yu.edu.jo

Other Properties: DFT calculations can also predict the molecular dipole moment (μ), molecular electrostatic potential (MEP), partition coefficient (LogP), and hydration energy, all of which influence a molecule's interactions and pharmacokinetic profile. researchgate.net

Correlation of Molecular Properties with Biological Activity

A primary goal of computational studies is to establish a clear correlation between calculated molecular properties and observed biological activity. This allows for the rational design of new molecules with improved therapeutic effects.

In studies of 1,8-naphthyridine derivatives, electronic properties calculated via DFT have been successfully correlated with their cytotoxic activity. researchgate.net For instance, research has shown that molecules with a smaller HOMO-LUMO energy gap tend to be more reactive and often exhibit higher biological activity. researchgate.net The distribution of the HOMO and LUMO across the molecule can also be significant. If the HOMO is localized on one part of the molecule and the LUMO on another, this can indicate specific sites for electrophilic or nucleophilic attack, which may be crucial for receptor binding. researchgate.net

By analyzing the molecular electrostatic potential (MEP) map, researchers can identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. These maps provide a visual guide to where a molecule is likely to engage in hydrogen bonding or other electrostatic interactions with a biological target. Correlating these patterns with the activities of a series of compounds can reveal the electrostatic features necessary for potent biological effects. researchgate.net

Biological Activities and Medicinal Chemistry Applications of 4 Methyl 1,8 Naphthyridine Derivatives

Antimicrobial Activity

Derivatives of 4-methyl-1,8-naphthyridine have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens.

The foundational compound in this class, nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), was the first 1,8-naphthyridine (B1210474) derivative introduced for the treatment of urinary tract infections caused by Gram-negative bacteria. nih.gov Its discovery spurred the development of numerous other derivatives with enhanced antibacterial profiles. For instance, the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position led to compounds like enoxacin, which displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Further modifications, such as the addition of a cyclopropyl (B3062369) group at the N-1 position, have yielded derivatives with even greater potency. nih.gov For example, 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has demonstrated potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Research has also shown that certain 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one analogs with amine substitutions at the third carbon position exhibit inhibitory activity against Pseudomonas aeruginosa and Staphylococcus aureus, including strains resistant to nalidixic acid. researchgate.net

Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Nalidixic acid | Gram-negative bacteria | Inhibits DNA replication | nih.gov |

| Enoxacin | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial | nih.gov |

| 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Gram-positive and Gram-negative bacteria | Potent in vitro and in vivo activity | nih.gov |

| 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one analogs (e.g., 14a, 14c) | P. aeruginosa, S. aureus | Inhibitory activity against resistant strains | researchgate.net |

Certain derivatives of 2-methyl-1,8-naphthyridine have been investigated for their antifungal properties. Studies on 3-aryldenamino-2-methyl-1,8-naphthyridines and 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl) ureas have demonstrated their ability to inhibit the spore germination of various phytopathogenic fungi, including Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net Compounds bearing a halogen side chain were found to be particularly effective. researchgate.net

The primary mechanism of antibacterial action for many this compound derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov Nalidixic acid, for example, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov

More advanced derivatives, such as gemifloxacin (B1671427) and trovafloxacin, inhibit both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is advantageous as it can slow the development of bacterial resistance. The key event in their action is the trapping of the enzyme-DNA complex, which leads to the inhibition of DNA synthesis and ultimately cell death. researchgate.net Molecular docking studies have further elucidated the strong interaction between these derivatives and the E. coli DNA gyrase enzyme. nih.gov

An important area of research involves the use of this compound derivatives to potentiate the activity of existing antibiotics against multi-resistant bacterial strains. Although some of these derivatives may not exhibit strong direct antibacterial activity themselves, they can act as adjuvants. mdpi.comnih.gov For example, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide have been shown to decrease the minimum inhibitory concentration (MIC) of fluoroquinolones like norfloxacin (B1679917), ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov This synergistic effect is believed to be related to the structural similarity and shared mechanism of action with fluoroquinolones, which also target DNA gyrase. mdpi.com

Anticancer and Antitumor Properties

In addition to their antimicrobial effects, derivatives of this compound have demonstrated significant potential as anticancer agents.

A number of 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. researchgate.net For instance, certain derivatives have shown potent activity against the human breast cancer cell line (MCF7), with some compounds exhibiting IC50 values even lower than the reference drug staurosporine. researchgate.net Other studies have reported that halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives are potent against MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines. nih.gov

Furthermore, a series of 2-phenyl-1,8-naphthyridin-4-ones with various substitutions have been found to be more potent than colchicine (B1669291) against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov The mechanism of action for some of these anticancer derivatives is believed to involve the inhibition of topoisomerase II, an enzyme crucial for the proliferation of cancer cells. nih.gov

Inhibition of Cancer Cell Lines by Selected this compound Derivatives

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 2-phenyl-7-methyl-1,8-naphthyridine derivatives | MCF7 (Breast Cancer) | Potent cytotoxicity, some with IC50 values lower than staurosporine. | researchgate.net |

| Halogen substituted 1,8-naphthyridine-3-caboxamide derivatives | MIAPaCa (Pancreatic Cancer), K-562 (Leukemia) | Potent activity with IC50 values in the micromolar range. | nih.gov |

| 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones | HeLa (Cervical Cancer), HL-60 (Leukemia), PC-3 (Prostate Cancer) | More potent than colchicine. | nih.gov |

Interaction with DNA and Enzymes

Derivatives of the 1,8-naphthyridine core structure have been recognized for their ability to interact with DNA and modulate the activity of various enzymes, which is central to their therapeutic effects.

Certain 1,8-naphthyridine derivatives are known to act as DNA intercalators. This mechanism involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. This interaction can alter the conformation of DNA, subsequently inhibiting critical cellular processes such as DNA replication and transcription, which can lead to the suppression of cancer cell growth. While the broader class of 1,8-naphthyridines has been studied for these properties, specific research on this compound derivatives as DNA intercalators is an ongoing area of investigation.

In addition to DNA intercalation, these compounds are notable enzyme inhibitors. For instance, nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was the first quinolone antibiotic and functions by selectively and reversibly inhibiting the A subunit of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govmdpi.com This inhibition is a key mechanism behind the antibacterial activity of many 1,8-naphthyridine derivatives. Furthermore, some derivatives have shown inhibitory activity against other crucial enzymes like topoisomerase II, which is vital for managing DNA tangles and supercoils.

Recent studies have also highlighted the potential of 1,8-naphthyridine derivatives as dual inhibitors of carbonic anhydrase (CA) and alkaline phosphatase (ALP), enzymes implicated in bone disorders like rheumatoid arthritis. nih.gov For example, certain derivatives have demonstrated potent inhibition of various CA isozymes (CA-II, CA-IX, and CA-XII) and ALPs (b-TNAP and c-IAP), with IC50 values in the micromolar to nanomolar range. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1e | Carbonic Anhydrase-II (CA-II) | 0.44 ± 0.19 | nih.gov |

| 1g | Carbonic Anhydrase-IX (CA-IX) | 0.11 ± 0.03 | nih.gov |

| 1a | Carbonic Anhydrase-XII (CA-XII) | 0.32 ± 0.07 | nih.gov |

| 1b | Tissue-Nonspecific Alkaline Phosphatase (b-TNAP) | 0.122 ± 0.06 | nih.gov |

| 1e | Intestinal Alkaline Phosphatase (c-IAP) | 0.107 ± 0.02 | nih.gov |

Cell Cycle Modulation

The ability to interfere with the cell cycle is a hallmark of many anticancer agents. Certain derivatives of this compound have demonstrated the capacity to modulate cell cycle progression, often leading to apoptosis (programmed cell death).

A notable example is the 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine (B1206038) derivative, which has been shown to exert a potent anti-proliferative effect on carcinoma cells. nih.gov The mechanism underlying this activity involves the induction of cell cycle arrest at the G2/M phase. nih.gov This blockage is believed to result from the compound's effect on the dynamic instability of the microtubular network, which impairs the formation of the mitotic spindle and can lead to mitotic catastrophe. nih.gov This disruption of the cell cycle is a key factor in its anticancer potential. The induction of apoptosis by this derivative is also linked to alterations in mitochondrial membrane potential. nih.gov

Table 2: Effect of a 4-Phenyl-1,8-Naphthyridine Derivative on Cell Cycle Distribution

| Treatment | Cell Line | Phase of Cell Cycle Arrest | Observed Effect | Reference |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | G2/M | Increased percentage of cells in G2/M phase | nih.gov |

Antiviral Activity

The 1,8-naphthyridine scaffold has been a fruitful source of compounds with significant antiviral properties. nih.govtandfonline.comnih.gov Derivatives have been developed that show activity against a range of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human papillomavirus (HPV). nih.gov

In the context of HIV, specific 1,8-naphthyridone derivatives have been identified as potent inhibitors of viral replication. acs.org For example, the compound 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has demonstrated very potent and selective anti-HIV activity. nih.govmdpi.com Its mechanism of action involves the inhibition of Tat-mediated transcription, a crucial step in the HIV replication cycle. nih.govmdpi.com Another derivative, HM13N, also targets Tat-mediated transcription and shows potent antiviral activity in various models of HIV infection. acs.org Additionally, certain 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have shown high potency against raltegravir-resistant integrase mutants of HIV-1. acs.org

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Several 1,8-naphthyridine derivatives have been synthesized and evaluated for their anti-inflammatory effects. tandfonline.comnih.govnih.govnih.gov

One such class of compounds is the 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides, which have demonstrated potent anti-inflammatory activity. acs.org Another study reported on a series of substituted 5-amino nih.govmedsci.orgnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides that exhibited significant anti-inflammatory properties in animal models. nih.gov One of the most effective compounds from this series, compound 1d, showed an 80% inhibition of edema and was potent at a low dose without causing gastrointestinal side effects. nih.gov

Table 3: Anti-inflammatory Activity of a Selected 1,8-Naphthyridine Derivative

| Compound | Animal Model | Effect | Notable Finding | Reference |

| 1d (a 5-amino nih.govmedsci.orgnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine derivative) | Rat | 80% inhibition of oedema | No gastrolesive effects at 100 mg/kg | nih.gov |

Analgesic Properties

In addition to anti-inflammatory effects, some 1,8-naphthyridine derivatives have also been found to possess analgesic (pain-relieving) properties. tandfonline.comnih.govnih.gov The study on substituted 5-amino nih.govmedsci.orgnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides also identified compounds with predominant analgesic activity, which was often accompanied by sedative effects in mice. nih.gov This dual activity profile suggests the potential for developing single agents that can address both pain and inflammation.

Applications in Neurological Disorders (e.g., Alzheimer's, multiple sclerosis, depression)

The versatility of the 1,8-naphthyridine scaffold extends to the central nervous system, with derivatives showing promise for the treatment of various neurological disorders. tandfonline.comnih.govnih.gov

In the context of Alzheimer's disease, a multitarget strategy involving 1,8-naphthyridine derivatives has been explored. These compounds have been designed to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key therapeutic approach for Alzheimer's. Many of these compounds also act as modulators of voltage-dependent calcium channels. nih.govresearchgate.net One particular 1,8-naphthyridine derivative was found to have a cytoprotective effect, which was linked to its ability to cause a slight increase in intracellular calcium, leading to the overexpression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Table 4: Cholinesterase Inhibitory Activity of a 1,8-Naphthyridine Derivative

| Compound | Target | Activity | Potential Application | Reference |

| 30 | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Moderate inhibitory activity with selectivity for AChE | Alzheimer's Disease | nih.govresearchgate.net |

Other Pharmacological Activities

The pharmacological potential of this compound derivatives is not limited to the activities mentioned above. The broader class of 1,8-naphthyridines has been extensively studied and found to possess a wide range of other biological effects, including:

Antimicrobial Activity : Beyond the foundational work on nalidixic acid, numerous other 1,8-naphthyridine derivatives have been developed as potent antibacterial agents. nih.govmdpi.com

Anticancer Activity : As discussed in the context of cell cycle modulation, many derivatives exhibit cytotoxic effects against various cancer cell lines, such as breast cancer (MCF7) and liver cancer (HepG2). researchgate.netresearchgate.net

Antihistaminic Activity : Certain 1,8-naphthyridine-3-carboxylic acid analogues have been designed and evaluated for their H1 receptor antagonism, showing potential as antihistamines. researchgate.net

Corrosion Inhibition : An interesting application outside of medicine is the use of 1,8-naphthyridine derivatives as corrosion inhibitors for steel. nih.gov

Anti-osteoporotic Activity

Certain derivatives of 1,8-naphthyridine have been identified as potent and selective antagonists of the αvβ3 integrin receptor, a key player in bone resorption. nih.govnih.gov By inhibiting this receptor, these compounds can effectively suppress the activity of osteoclasts, the cells responsible for bone breakdown, thus offering a promising strategy for the treatment of osteoporosis. nih.govnih.gov

Notably, 3-(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- researchgate.netnih.gov-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid was identified as a highly potent and selective αvβ3 antagonist with an impressive in vitro IC50 value of 0.08 nM. nih.gov Further studies identified 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro- researchgate.netnih.govnaphthyridin-2-yl)-nonanoic acid and 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- researchgate.netnih.govnaphthyridin-2-yl)-nonanoic acid as similarly potent antagonists, with IC50 values of 0.07 nM and 0.08 nM, respectively. nih.gov The efficacy of these compounds in in vivo models of bone turnover has positioned them as candidates for clinical development in the management of osteoporosis. nih.govnih.gov

| Compound Name | Activity | IC50 (nM) |

| 3-(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- researchgate.netnih.gov-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid | αvβ3 integrin antagonist | 0.08 |

| 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro- researchgate.netnih.govnaphthyridin-2-yl)-nonanoic acid | αvβ3 integrin antagonist | 0.07 |

| 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- researchgate.netnih.govnaphthyridin-2-yl)-nonanoic acid | αvβ3 integrin antagonist | 0.08 |

Anti-allergic Activity

The anti-allergic potential of 1,8-naphthyridine derivatives has been linked to their ability to inhibit histamine (B1213489) release from mast cells. researchgate.netmdpi.com One notable compound, 5-phenyl-1H-imidazo[4,5-c] researchgate.netnih.govnaphthyridin-4(5H)-one, demonstrated a 44% inhibition of concanavalin-A-induced histamine release from rat mast cells at a concentration of 10 µM. researchgate.net This inhibitory action on a key mediator of allergic reactions underscores the potential of this class of compounds in the development of new anti-allergic therapies. researchgate.net

Antimalarial Activity

While research into the antimalarial properties of this compound derivatives is ongoing, the broader class of 1,8-naphthyridines has shown promise in combating the malaria parasite, Plasmodium falciparum. acs.org Studies on related naphthyridine compounds, such as 1,5-naphthyridine (B1222797) derivatives, have identified potent antimalarial activity. For instance, mono- and di-Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol exhibited significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some compounds showing IC50 values comparable or superior to existing antimalarial drugs like mefloquine (B1676156) and amodiaquine. Further investigation into 4-methyl substituted 1,8-naphthyridine analogs could yield promising new antimalarial candidates.

Gastric Antisecretory Activity

Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been found to possess potent gastric antisecretory properties. acs.org In a pyloric-ligated rat model, these compounds effectively lowered the total acid output in a dose-dependent manner. acs.org Two compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were identified as being more potent than the well-known H2 receptor antagonist, cimetidine. acs.org These findings suggest a potential therapeutic application for these derivatives in conditions characterized by excessive gastric acid secretion. acs.org

Bronchodilator Activity